

Methyl 3-hydroxy-5-nitrobenzoate structure and chemical formula.

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Compound of Interest

Compound Name: Methyl 3-hydroxy-5-nitrobenzoate

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A Technical Guide to Methyl 3-hydroxy-5-nitrobenzoate

Introduction: **Methyl 3-hydroxy-5-nitrobenzoate** (CAS No: 55076-32-9) is an aromatic organic compound that serves as a valuable building block in various chemical syntheses.^[1] Its structure, featuring a hydroxyl, a nitro, and a methyl ester group on a benzene ring, provides multiple reactive sites for developing more complex molecules. This guide offers a consolidated overview of its chemical structure, properties, and relevant experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The core of **methyl 3-hydroxy-5-nitrobenzoate** is a benzene ring substituted with three functional groups. The methyl ester group is at position 1, the hydroxyl group at position 3, and the nitro group at position 5.

Chemical Identifiers

| Identifier | Value |
|------------------|---|
| IUPAC Name | methyl 3-hydroxy-5-nitrobenzoate [1] |
| CAS Number | 55076-32-9 [1] |
| Chemical Formula | C ₈ H ₇ NO ₅ [1] [2] |
| Molecular Weight | 197.14 g/mol [3] [4] |

| SMILES | O=C(OC)C1=CC(=O)C(=O)C=C1[\[2\]](#) |

Physicochemical Properties

This table summarizes the known physical and chemical properties of the compound.

| Property | Value | Source |
|----------------------|---------------------------------|---|
| Purity | ≥ 95% | [1] |
| Appearance | Not Available | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] [2] |
| Shipping Temperature | Room Temperature | [1] |

Spectroscopic Data

While specific experimental spectra for **methyl 3-hydroxy-5-nitrobenzoate** are not readily available in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and data from structurally similar compounds.

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for its hydroxyl, nitro, ester, and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Characteristics |
|------------------------|---|--------------------------|
| O-H Stretch (hydroxyl) | 3200-3600 | Broad peak[5][6] |
| C-H Stretch (aromatic) | 3000-3100 | Medium to weak |
| C=O Stretch (ester) | 1620-1780 | Strong, sharp peak[5][7] |
| N-O Stretch (nitro) | 1490-1550 and 1315-1355 | Two strong peaks[8] |
| C-O Stretch (ester) | 1160-1210 | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for **methyl 3-hydroxy-5-nitrobenzoate** were not found. For reference, the following table provides data for the related compound Methyl 3-nitrobenzoate.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |
|---------------------|---------------------------------|---|--|
| ^1H NMR | 8.76 | s | H-2 (proton between COOCH_3 and NO_2) |
| 8.37 - 8.28 | m | H-4, H-6 (protons ortho to NO_2) | |
| 7.65 - 7.50 | m | H-5 (proton meta to both groups) | |
| 3.93 | s | $-\text{OCH}_3$ (methyl ester protons) | |
| ^{13}C NMR | 164.7 | - | C=O (ester carbonyl) |
| 148.1 | - | C- NO_2 (carbon attached to nitro group) | |
| 135.1 | - | Aromatic CH | |
| 131.7 | - | Aromatic C- COOCH_3 | |
| 129.5 | - | Aromatic CH | |
| 127.2 | - | Aromatic CH | |
| 124.3 | - | Aromatic CH | |
| 52.6 | - | $-\text{OCH}_3$ (methyl ester carbon) | |

Data sourced from reference spectra for Methyl 3-nitrobenzoate.[\[9\]](#)

Experimental Protocols

Reference Synthesis Protocol for a Related Compound: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

A direct synthesis protocol for **methyl 3-hydroxy-5-nitrobenzoate** was not available. However, a method for a structurally similar compound is detailed below, which may inform synthetic strategies.[\[10\]](#)

Objective: To synthesize methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Materials:

- Precursor compound (C2-3 in the literature)
- Acetone
- Saturated aqueous OXONE® (potassium peroxymonosulfate)
- Saturated aqueous Sodium bisulfite (NaHSO_3)
- Ethyl acetate (EA)
- Brine
- Magnesium sulfate (MgSO_4)
- Ice-water bath

Procedure:

- Dissolve the starting material (24.2 g, 68.5 mmol) in acetone (250 mL) in a flask placed in an ice-water bath.[\[10\]](#)
- Add saturated aqueous OXONE® (100 mL) to the solution with vigorous stirring.[\[10\]](#)
- Continue stirring the mixture for 1 hour at room temperature.[\[10\]](#)
- Quench the reaction by adding saturated aqueous NaHSO_3 .[\[10\]](#)
- Concentrate the mixture in vacuo to remove the acetone.

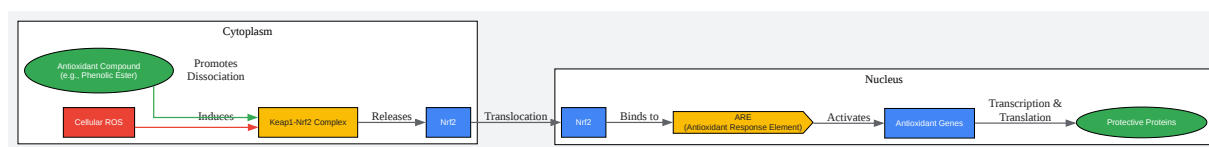
- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers and wash with brine.[\[10\]](#)
- Dry the organic layer over MgSO_4 , filter, and concentrate.
- Purify the resulting solid by reversed-phase chromatography to yield the final product.[\[10\]](#)

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity of **methyl 3-hydroxy-5-nitrobenzoate** in the searched literature. However, a closely related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[\[11\]](#) It is plausible that **methyl 3-hydroxy-5-nitrobenzoate** or its derivatives could exhibit similar antioxidant properties through a comparable mechanism.

The proposed Nrf2 pathway activation proceeds as follows:

- Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates a state of oxidative stress.
- Activation of Nrf2: The antioxidant compound may promote the dissociation of Nrf2 from its inhibitor, Keap1.[\[11\]](#)
- Nuclear Translocation: Free Nrf2 moves into the cell nucleus.[\[11\]](#)
- ARE Binding: Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[\[11\]](#)
- Gene Transcription: This binding initiates the transcription of genes encoding for protective antioxidant proteins and enzymes.



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Caption: Proposed Nrf2 signaling pathway activation by an antioxidant compound.

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